Cas no 1353995-68-2 ((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide)

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide structure
1353995-68-2 structure
Product name:(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
CAS No:1353995-68-2
MF:C13H19ClN4O
Molecular Weight:282.769161462784
CID:2165674

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide 化学的及び物理的性質

名前と識別子

    • (S)-2-amino-n-(3-chloro-pyrazin-2-ylmethyl)-n-cyclopropyl-3-methyl-butyramide
    • (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide
    • AM95316
    • (S)-2-Amino-N-(3-chloropyrazin-2-ylmethyl)-N-cyclopropyl-3-methylbutyramide
    • (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
    • インチ: 1S/C13H19ClN4O/c1-8(2)11(15)13(19)18(9-3-4-9)7-10-12(14)17-6-5-16-10/h5-6,8-9,11H,3-4,7,15H2,1-2H3/t11-/m0/s1
    • InChIKey: JJEGVDHZMKAZDT-NSHDSACASA-N
    • SMILES: ClC1C(CN(C([C@H](C(C)C)N)=O)C2CC2)=NC=CN=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 322
  • トポロジー分子極性表面積: 72.1

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM334315-1g
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide
1353995-68-2 95%+
1g
$1743 2021-08-18
Chemenu
CM334315-1g
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N-cyclopropyl-3-methylbutanamide
1353995-68-2 95%+
1g
$1694 2023-02-18
Fluorochem
087067-500mg
S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
1353995-68-2
500mg
£854.00 2022-03-01

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide 関連文献

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramideに関する追加情報

Introduction to (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide (CAS No. 1353995-68-2)

The compound (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, identified by its CAS number 1353995-68-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including the presence of a chiral center, makes this compound a subject of intense research interest.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel heterocyclic compounds, particularly those incorporating pyrazine derivatives. The pyrazine ring, a six-membered aromatic structure with nitrogen atoms at positions 1 and 4, is well-known for its versatility in medicinal chemistry. Its incorporation into bioactive molecules often enhances binding affinity and selectivity towards biological targets. In the case of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, the 3-chloro substituent at the pyrazine ring adds an additional layer of complexity, influencing both electronic and steric properties. This modification is particularly intriguing as it can modulate the compound's interactions with biological receptors.

The N-terminal amine group and the amide functionality at the C-terminal region contribute to the compound's solubility and metabolic stability, which are critical factors in drug design. The presence of a cyclopropyl group further enhances the molecule's structural rigidity, potentially improving its binding affinity to protein targets. These structural features collectively make (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide a promising candidate for further pharmacological investigation.

Recent studies have highlighted the importance of chiral molecules in drug development. The stereochemistry of a compound can significantly influence its pharmacological activity, efficacy, and safety profile. The (S) configuration at the chiral center in this molecule underscores its specificity and potential therapeutic benefits. Researchers have been exploring how such stereochemical arrangements can be leveraged to develop more effective and selective drugs. The use of advanced synthetic methodologies has enabled the efficient preparation of enantiomerically pure compounds like (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, facilitating detailed structural-activity relationship studies.

The pharmacological potential of this compound has been investigated in various disease models. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The pyrazine moiety is known to interact with various biological targets, including kinases and transcription factors, which are often implicated in diseases such as cancer and autoimmune disorders. The chloro substituent may enhance these interactions by increasing electronic density and influencing hydrogen bonding capabilities.

In addition to its potential therapeutic applications, (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has also been explored as a key intermediate in synthetic chemistry. Its unique structural features make it a valuable building block for designing more complex molecules with tailored pharmacological properties. Researchers have utilized this compound to develop novel analogs with enhanced bioavailability and reduced toxicity. The ability to modify specific functional groups while maintaining overall structural integrity allows for fine-tuning of drug-like properties.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced techniques such as asymmetric synthesis have been employed to achieve high enantiomeric purity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical methodologies used in drug discovery.

Ongoing research continues to uncover new insights into the pharmacological effects of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide. Studies are focusing on understanding its mechanism of action at a molecular level, identifying potential side effects, and optimizing dosing regimens for therapeutic use. Collaborative efforts between chemists, biologists, and clinicians are essential for translating laboratory findings into clinical applications.

The development of novel pharmaceuticals is a dynamic process that relies on interdisciplinary collaboration and continuous innovation. Compounds like (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide exemplify how structural complexity can be harnessed to develop innovative therapeutics. As research progresses, it is expected that more compounds with similar features will emerge, offering new hope for treating various diseases.

In conclusion, (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide (CAS No. 1353995-68-2) represents a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications. Its unique structural features, including stereochemical configuration and functional group arrangement, make it a promising candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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